molecular formula C12H10N2OS2 B3314077 N-(4-carbamothioylphenyl)thiophene-2-carboxamide CAS No. 950070-19-6

N-(4-carbamothioylphenyl)thiophene-2-carboxamide

Cat. No. B3314077
CAS RN: 950070-19-6
M. Wt: 262.4 g/mol
InChI Key: BJQFGXMVRCNVEQ-UHFFFAOYSA-N
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Description

“N-(4-carbamothioylphenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H10N2OS2 . It has a molecular weight of 262.3506 .

It is stored at room temperature . The compound’s IUPAC name is N-[4-(aminocarbothioyl)phenyl]-2-thiophenecarboxamide .

Scientific Research Applications

Chemical Properties

“N-(4-carbamothioylphenyl)thiophene-2-carboxamide” is a heterocyclic compound with the molecular weight of 262.36 . It is a powder at room temperature and has a CAS Number of 950070-19-6 .

Medicinal Chemistry

Thiophene and its substituted derivatives, including “N-(4-carbamothioylphenyl)thiophene-2-carboxamide”, are important in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

Thiophene derivatives show anti-inflammatory properties . This suggests that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could potentially be used in the treatment of inflammatory diseases .

Anti-Psychotic Properties

Thiophene derivatives also exhibit anti-psychotic properties . This indicates a potential application of “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” in the treatment of psychiatric disorders .

Anti-Cancer Properties

Thiophene derivatives have been found to inhibit kinases and show anti-cancer properties . This suggests that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could be used in cancer treatment .

Antioxidant Properties

Thiophene derivatives are known to exhibit antioxidant properties . This implies that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could be used as an antioxidant .

Anti-Microbial Properties

Thiophene derivatives have been found to show anti-microbial properties . This suggests that “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” could be used in the treatment of microbial infections .

Material Science Applications

In addition to their medicinal applications, thiophene derivatives are also used in material science, such as in the fabrication of light-emitting diodes . This indicates a potential application of “N-(4-carbamothioylphenyl)thiophene-2-carboxamide” in the field of material science .

properties

IUPAC Name

N-(4-carbamothioylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c13-11(16)8-3-5-9(6-4-8)14-12(15)10-2-1-7-17-10/h1-7H,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQFGXMVRCNVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamothioylphenyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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